molecular formula C5H9ClFN3 B12220655 1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride

1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12220655
M. Wt: 165.60 g/mol
InChI Key: AASYXWBDEIFSNY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H9ClFN3 and a molecular weight of 165.6 g/mol. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and an amine group, along with a hydrochloride salt.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 1H-pyrazole-4-amine with 2-fluoroethyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluoroethyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects . For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluoroethyl)pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine;hydrochloride: This compound has two fluorine atoms on the ethyl group, which may result in different chemical and biological properties.

    1-(2-Chloroethyl)-1H-pyrazol-4-amine;hydrochloride: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.

Properties

Molecular Formula

C5H9ClFN3

Molecular Weight

165.60 g/mol

IUPAC Name

1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H8FN3.ClH/c6-1-2-9-4-5(7)3-8-9;/h3-4H,1-2,7H2;1H

InChI Key

AASYXWBDEIFSNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCF)N.Cl

Origin of Product

United States

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